3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one is a chalcone-derived enaminone characterized by a prop-2-en-1-one backbone substituted with a dimethylamino group at the C3 position and a pyrimidin-4-yl ring at the C1 position. This compound belongs to a broader class of α,β-unsaturated ketones, which are pivotal intermediates in medicinal chemistry due to their electrophilic reactivity and ability to act as Michael acceptors in biological systems.
Synthetic routes often involve Claisen-Schmidt condensation between pyrimidine-4-carbaldehyde and dimethylaminoacetophenone derivatives, followed by crystallization and purification. Optimized methods emphasize high yields (>60%) and purity, critical for pharmaceutical applications .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-pyrimidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H11N3O/c1-12(2)6-4-9(13)8-3-5-10-7-11-8/h3-7H,1-2H3/b6-4+ |
InChI Key |
CJEKHVMFQHKICD-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=NC=NC=C1 |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one typically involves the reaction of pyrimidin-4-ylacetonitrile with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a larger scale. The use of automated systems and advanced purification methods ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated carbonyl system facilitates nucleophilic attacks at the β-carbon. Common nucleophiles include amines, thiols, and organometallic reagents.
Example Reaction with Amines :
Reaction with primary amines (e.g., aniline) in ethanol under reflux yields β-amino ketone derivatives. The dimethylamino group stabilizes the intermediate through resonance.
Table 1: Nucleophilic Additions with Amines
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | EtOH, Δ, 12h | (E)-3-(dimethylamino)-1-(pyrimidin-4-yl)-3-phenylprop-2-en-1-one | 78% | |
| Hydrazine | n-BuOH, NaOH, Δ | Pyrimidine-fused hydrazone derivatives | 65–85% |
Cyclization Reactions
The compound participates in cyclocondensation reactions to form nitrogen-containing heterocycles, a key pathway for drug intermediate synthesis.
2.1. Pyrimidine Ring Formation
Reaction with guanidine nitrate in basic conditions (NaOH/n-BuOH, 110°C) generates 4-(pyrimidin-4-yl)pyrimidin-2-amine via cyclocondensation :
Key Data :
-
Temperature : 110°C
-
Yield : 72%
-
Characterization : NMR (DMSO-d6): δ 8.47 (s, 1H, pyrimidine-H), 7.05 (d, J=4.1 Hz, 1H) .
Coordination Chemistry
The pyrimidine nitrogen and carbonyl oxygen act as Lewis bases, enabling coordination with transition metals.
Table 2: Metal Complex Formation
| Metal Salt | Ligand Ratio | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II)Cl₂ | 1:2 | Octahedral | Catalytic oxidation studies | |
| Pd(II)Cl₂ | 1:1 | Square planar | Suzuki-Miyaura cross-coupling precatalyst |
Mechanism : Coordination occurs via the pyrimidine N1 and carbonyl O, forming stable chelates. These complexes show enhanced catalytic activity in cross-coupling reactions .
4.1. Oxidation
Controlled oxidation with H₂O₂ in acetic acid converts the enone to a diketone derivative:
Conditions : 50°C, 4h; Yield : 60%.
4.2. Reduction
NaBH₄ in methanol reduces the α,β-unsaturated bond to a saturated ketone:
Characterization : IR shows loss of C=C stretch (1653 cm⁻¹ → 1710 cm⁻¹).
Condensation Reactions
The compound condenses with aldehydes or ketones under acidic/basic conditions to form chalcone analogs. For example, reaction with 4-nitrobenzaldehyde in KOH/EtOH yields a bis-enone:
Conditions : KOH (cat.), EtOH, Δ, 8h
Yield : 75%
Industrial and Pharmacological Relevance
These reactions underpin its utility in synthesizing kinase inhibitors (e.g., nilotonib analogs) and antimicrobial agents . Optimized protocols using microwave irradiation (e.g., 110°C, 150 PSA) reduce reaction times from hours to minutes .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that derivatives of 3-(dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, compounds synthesized from this base structure have been evaluated for their efficacy against various cancer cell lines. One study demonstrated that certain derivatives could inhibit cell proliferation in tumor cells, suggesting their potential use in cancer therapy .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For example, some derivatives have been shown to interact with kinases involved in tumor progression, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study: Synthesis and Evaluation
A notable case study involved the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine from 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. The synthesis was carried out using microwave-assisted techniques, resulting in high yields (98% efficiency) and purity (96.8%) . This compound was subsequently tested for its cytotoxic effects on various cancer cell lines, demonstrating significant activity.
Organic Synthesis
Versatile Building Block
this compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new chemical entities with diverse biological activities.
Synthesis of Novel Compounds
Recent studies have shown that this compound can be used to synthesize novel thiophene derivatives. For instance, when reacted with aminopyridines, it yields products with potential applications in medicinal chemistry . The reaction conditions were optimized to achieve high yields and purity, showcasing the compound's utility in synthetic methodologies.
Cosmetic Applications
Formulation Development
The compound has also been explored for its applications in cosmetic formulations. Its properties may contribute to the stability and efficacy of skin care products. Research indicates that compounds derived from this compound can enhance the moisturizing properties of formulations, making them beneficial for skin health .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., pyrimidin-4-yl, trifluoromethyl) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophilic residues in enzymes .
- Lipophilicity : Trifluoromethyl and bromo substituents improve membrane permeability, critical for central nervous system (CNS)-targeted drugs .
- Planarity : Pyrimidin-4-yl and indol-3-yl derivatives exhibit near-planar structures, facilitating π-π stacking in protein binding pockets .
Crystallographic and Mechanical Properties
- Crystal Packing: Pyrimidin-4-yl derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) with intermolecular C–H···O hydrogen bonds stabilizing the lattice .
- Mechanical Strength : Prop-2-en-1-one derivatives with rigid substituents (e.g., pyrimidine, indole) show higher mechanical stability compared to flexible analogs (e.g., alkyl chains) .
Biological Activity
3-(Dimethylamino)-1-(pyrimidin-4-yl)prop-2-en-1-one, also known by its CAS number 123367-27-1, is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 176.22 g/mol. The compound features a pyrimidine ring, which is known for its significant role in medicinal chemistry due to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to enhance the efficacy of chemotherapeutic agents by reversing multidrug resistance (MDR) in cancer cells. In vitro assays demonstrated that this compound significantly increased the uptake of doxorubicin and rhodamine 123 in P-glycoprotein (P-gp) overexpressing cell lines, indicating its ability to inhibit P-gp-mediated drug efflux .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Concentration | Doxorubicin Uptake Increase | Rhodamine 123 Uptake Increase |
|---|---|---|---|
| KB-8-5 | Non-toxic levels | 1.5-fold | 10.2-fold |
| RLS40 | Non-toxic levels | 1.75-fold | 15.6-fold |
Antimicrobial and Antibiofilm Activity
The compound has also been evaluated for its antimicrobial properties. A study focusing on various derivatives indicated that compounds similar to this compound exhibited significant antibacterial and antibiofilm activities against pathogenic microorganisms . This suggests potential applications in treating infections, particularly those associated with biofilm formation.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives, including this compound, is heavily influenced by the positioning and nature of substituents on the pyrimidine ring. Studies have shown that specific modifications can enhance anticancer, anti-inflammatory, and antimicrobial properties .
Case Studies
Case Study 1: Multidrug Resistance Reversal
In a controlled study, researchers investigated the effect of this compound on KB-8-5 cervical carcinoma cells. The compound was administered alongside doxorubicin, resulting in a significant increase in drug retention within the cells compared to control groups. This finding positions the compound as a promising candidate for further development in overcoming drug resistance in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound demonstrated potent antibacterial activity, suggesting its potential utility in clinical settings .
Q & A
Q. What are the standard synthetic protocols for preparing 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, and how is purity validated?
The compound is typically synthesized via condensation reactions between pyrimidine derivatives and enaminone precursors. Key steps include refluxing in anhydrous solvents (e.g., ethanol or acetonitrile) under nitrogen to prevent oxidation. Purification involves recrystallization or column chromatography. Purity is validated using melting point analysis (lit. range: 126–130°C) and spectroscopic techniques (e.g., NMR, IR). SMILES strings and InChI identifiers can cross-verify structural integrity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : Proton and carbon-13 NMR confirm the presence of dimethylamino (-N(CH₃)₂) and pyrimidinyl moieties.
- X-ray crystallography : Resolves bond lengths and angles, particularly the planar enaminone system and conjugation between the pyrimidine ring and the carbonyl group. Comparable structures (e.g., (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one) show monoclinic crystal systems (space group P21/c) with β angles ~91.7°, aiding in structural benchmarking .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Storage : Keep in cool, dry conditions (Storage Class Code: 10–13) to prevent degradation.
- Handling : Use PPE (gloves, goggles) due to eye and skin irritation risks (Hazard Statements: H315, H319). Avoid heat sources (P210) and ensure proper ventilation .
Advanced Research Questions
Q. How does the hemilabile nature of this ligand influence its coordination chemistry with transition metals?
The dimethylamino group acts as a labile donor, while the pyrimidine and carbonyl groups provide rigid coordination sites. This hemilability facilitates dynamic binding in Rh(I) and Ir(I) complexes, enabling catalytic applications. Studies show that Rh complexes exhibit reversible ligand exchange, critical for catalytic cycles in cross-coupling reactions .
Q. What strategies optimize the compound’s stability during prolonged reactions or storage?
- Temperature control : Continuous cooling (e.g., 4°C) minimizes thermal degradation of organic moieties.
- Inert atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
- Matrix stabilization : Add stabilizers (e.g., BHT) to slow radical-mediated decomposition .
Q. How is this compound utilized in synthesizing pharmacologically relevant heterocycles like 1,2,4-triazolo[1,5-a]pyrimidines?
The enaminone participates in cycloaddition or annulation reactions. For example, reacting it with hydrazine derivatives under acidic conditions yields triazolopyrimidines. Key parameters include pH control (optimal range: 3–5) and microwave-assisted heating (60–80°C) to enhance reaction efficiency .
Q. What computational approaches model the electronic properties of this compound for drug design?
- DFT calculations : Use crystallographic data (bond lengths, angles) to model HOMO-LUMO gaps and charge distribution.
- Molecular docking : Predict binding affinities with biological targets (e.g., kinase enzymes) by analyzing π-π stacking and hydrogen-bonding interactions .
Q. How do structural modifications (e.g., substituent variations on the pyrimidine ring) alter reactivity or biological activity?
Substituting electron-withdrawing groups (e.g., -Cl, -F) on the pyrimidine ring increases electrophilicity, enhancing cycloaddition rates. Conversely, bulky substituents (e.g., -Ph) may sterically hinder coordination but improve selectivity in metal complexation .
Q. Methodological Notes
- Contradiction Alert : While emphasizes the compound’s stability in coordination chemistry, highlights organic degradation under ambient conditions. Researchers must balance synthetic utility with rigorous stability testing.
- Data Gaps : Limited crystallographic data specific to the compound necessitates extrapolation from structurally analogous molecules (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
